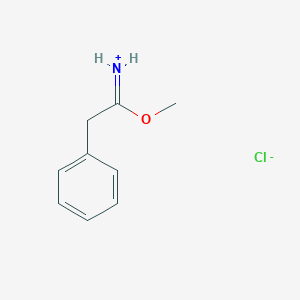![molecular formula C14H13BrSi B15051087 3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B15051087.png)
3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is an organosilicon compound with the molecular formula C14H13BrSi It is characterized by a bromine atom attached to a dibenzo[b,d]silole core, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dimethyl-5H-dibenzo[b,d]silole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with methoxy or tert-butoxy groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-5,5-dimethyl-5H-dibenzo[b,d]silole.
Aplicaciones Científicas De Investigación
3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 5,5’-Spirobi[dibenzo[b,d]silole]
Uniqueness
3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.
Propiedades
Fórmula molecular |
C14H13BrSi |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
3-bromo-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13BrSi/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,1-2H3 |
Clave InChI |
NYRAFWUKMMOGNZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)


![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)

![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)
